3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine
Description
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2-chlorobenzoyl group at the 4-position and a 3-methoxyphenyl group at the 6-position of the pyridazine core. The structural uniqueness of this compound lies in its dual substitution pattern, which may influence receptor binding, metabolic stability, and solubility compared to analogues.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-17-6-4-5-16(15-17)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)18-7-2-3-8-19(18)23/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMABLSSIWWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine moieties. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may also be employed .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antipsychotic agent . Its structural similarity to known antipsychotics suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that modifications in the piperazine ring can enhance binding affinity and selectivity for these targets.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. The chlorobenzoyl and methoxyphenyl substitutions are believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Properties
Research indicates that compounds with similar structures possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The presence of the piperazine ring may be crucial for modulating inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Study 1: Antipsychotic Efficacy
A study conducted on animal models investigated the antipsychotic potential of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine. Results indicated a significant reduction in hyperactivity and psychotic-like behaviors when administered at specific dosages, comparable to established antipsychotic drugs .
Study 2: Antimicrobial Testing
In vitro tests were performed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of related pyridazine compounds revealed that they significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This supports the hypothesis that this compound may also exert similar effects .
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Key Compounds:
- 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (): Substitution: 2-Fluorophenyl on piperazine. The electron-withdrawing fluorine may enhance receptor affinity but reduce metabolic stability compared to chloro substituents .
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Substitution: 4-Chlorophenoxypropyl on piperazine. Activity: Demonstrated anti-bacterial and anti-viral properties, likely due to the chloro group’s hydrophobic interactions .
- 3-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (): Substitution: 3-Chlorobenzenesulfonyl on piperazine.
Target Compound Differentiation :
The 2-chlorobenzoyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins compared to smaller (e.g., fluoro) or more polar (e.g., sulfonyl) substituents.
Substituent Variations on the Pyridazine Core
Key Compounds:
Target Compound Differentiation: The 3-methoxyphenyl group at the 6-position provides electron-donating effects, which may improve solubility and π-π stacking interactions compared to non-polar substituents (e.g., chloro or phenyl).
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Select Analogues
Notes:
- The 3-methoxyphenyl group may mitigate the low solubility typical of chlorinated aromatics.
Biological Activity
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms. The unique structure of this compound, particularly the presence of the piperazine and methoxyphenyl groups, suggests a variety of possible interactions with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact mechanisms are still under investigation, but potential pathways include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a candidate for further development as an antimicrobial agent.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive bacteria | 31.25 |
| Gram-negative bacteria | 62.50 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In studies conducted on various cancer cell lines, including breast and colon cancer cells, it exhibited notable cytotoxicity. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 (Colon Carcinoma) | <10 |
| MCF-7 (Breast Cancer) | <5 |
These results indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound inhibited bacterial growth with an MIC comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
- Antitumor Research : Another research effort focused on the antitumor effects of this compound against breast cancer models showed significant tumor regression in vivo when administered at therapeutic doses .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts with specific protein targets involved in cell proliferation and survival, which may explain its observed biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
